molecular formula C6H5N5 B1616060 Pteridin-2-amine CAS No. 700-81-2

Pteridin-2-amine

Cat. No. B1616060
CAS RN: 700-81-2
M. Wt: 147.14 g/mol
InChI Key: HYCZDWGCJOEHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pteridin-2-amine is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry and biochemistry. It is a derivative of pteridine and contains an amine group. It is a colorless, water-soluble compound that has been used in various research studies due to its unique properties. The synthesis of pteridin-2-amine, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Scientific Research Applications

Therapeutic Applications in Parasitic Diseases

Pteridin-2-amine derivatives have been studied for their potential as selective inhibitors of pteridine reductase 1 (PTR1) in parasites such as Leishmania and Trypanosoma brucei, which cause visceral leishmaniasis and trypanosomiasis, respectively. These inhibitors could serve as valuable pharmacological tools against these neglected diseases by targeting the PTR1 enzyme essential for parasite survival. For instance, novel pyrimido[1,2-a]pyrimidin-2-one systems generated from the allyl amines afforded from Baylis-Hillman acetates have shown potential against visceral leishmaniasis with significant selectivity and efficacy (Kaur et al., 2010). Furthermore, benzo[d]imidazol-2-amine derivatives have been developed as novel series of PTR1 inhibitors, providing a foundation for future research into treatments for trypanosomiasis (Spinks et al., 2010).

Photo-Oxidation and Photodynamic Effects

Pteridin-2-amine and its lipophilic derivatives, such as 4-(decyloxy)pteridin-2-amine, have been investigated for their ability to photosensitize the oxidation of biomolecules, including DNA, proteins, and phospholipids. These compounds intercalate into lipid membranes and, under UVA irradiation, generate singlet molecular oxygen, leading to lipid peroxidation and potential cell photodamage. This suggests a role for pteridin-2-amine derivatives in studying biomembrane photodamage and the development of photodynamic therapy applications (Vignoni et al., 2018).

Antioxidant and Anti-inflammatory Properties

Some pteridin-2,4-diamine derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. These compounds exhibit potent lipid antioxidant properties and inhibit soybean lipoxygenase, suggesting their potential in combating diseases involving reactive oxygen species, such as cancer, atherosclerosis, and autoimmune diseases (Pontiki et al., 2015).

Cancer Research

The development of pteridin-7(8H)-one-based inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) demonstrates the therapeutic potential of pteridin-2-amine derivatives in treating acute myeloid leukemia (AML). These inhibitors show potent activity against FLT3 and its drug-resistance mutants, suggesting a new avenue for AML treatment (Sun et al., 2016).

Antiviral Applications

Pteridinone-based Toll-like receptor 7 (TLR7) agonists, derived from the pteridin-2-amine scaffold, have been identified as potent and selective agents for the treatment of viral hepatitis, including chronic hepatitis B (HBV) infection. These compounds, such as GS-9620, are optimized for immunomodulatory activity, demonstrating the versatility of pteridin-2-amine derivatives in developing novel antiviral therapies (Roethle et al., 2013).

properties

IUPAC Name

pteridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5/c7-6-10-3-4-5(11-6)9-2-1-8-4/h1-3H,(H2,7,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCZDWGCJOEHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358653
Record name 2-PTERIDINAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pteridin-2-amine

CAS RN

700-81-2
Record name 2-PTERIDINAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pteridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pteridin-2-amine
Reactant of Route 2
Reactant of Route 2
Pteridin-2-amine
Reactant of Route 3
Pteridin-2-amine
Reactant of Route 4
Pteridin-2-amine
Reactant of Route 5
Pteridin-2-amine
Reactant of Route 6
Pteridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.